molecular formula C8H11NO3 B2616099 Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate CAS No. 2375267-92-6

Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

Cat. No. B2616099
M. Wt: 169.18
InChI Key: NJWWEPHAHUEGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” is a chemical compound . It is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .


Synthesis Analysis

There are efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro [3.3]heptane-2-carboxylate . The synthesis of 6-amino-2-azaspiro [3.3]heptane-6-carboxylic acid and 2-azaspiro [3.3]heptane-6-carboxylic acid was performed .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” is complex . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .


Chemical Reactions Analysis

The chemical reactions of “Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” are not fully described in the available sources .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, obtained through regioselective 1,3-dipolar cycloaddition, are highlighted for their potential in generating diverse molecular architectures, useful in drug discovery and organic synthesis (Molchanov & Tran, 2013).
  • Research on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate emphasizes its utility as a bifunctional compound for selective derivatization, providing access to novel compounds with potential pharmacological applications (Meyers et al., 2009).
  • The study of 2-azaspiro[3.3]heptane-derived amino acids adds to the family of sterically constrained amino acids, showing promise in chemistry, biochemistry, and drug design for their unique structural features (Radchenko et al., 2010).

Potential Antibacterial Applications

  • A novel series of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines was developed, showing potent antibacterial activity against respiratory pathogens, highlighting the therapeutic potential of spirocyclic compounds in treating respiratory tract infections (Odagiri et al., 2013).

Drug Discovery and Design

  • Spirocyclic azetidines and related compounds have been synthesized, with emphasis on their utility as novel building blocks in drug discovery. These efforts underscore the versatility of spirocyclic scaffolds in accessing chemically diverse and biologically relevant molecules (Guérot et al., 2011).

Pharmacokinetic Studies

  • Although specific pharmacokinetic studies on Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate were not found, related research on DU-6859a, a fluoroquinolone with a spiro[2,4]heptane moiety, demonstrated good tolerance and promising pharmacokinetics in healthy volunteers, suggesting the potential of spirocyclic compounds in developing new drugs (Nakashima et al., 1995).

Safety And Hazards

The safety and hazards of “Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” are not fully described in the available sources .

Future Directions

“Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” has potential applications in multiple fields, including chemistry, biochemistry, and drug design . It is part of the family of sterically constrained amino acids, which have been of interest to chemists and biologists due to their potential as efficient and selective ligands for various biological targets .

properties

IUPAC Name

methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-7(11)5-2-8(3-5)4-6(10)9-8/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWWEPHAHUEGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

CAS RN

2375267-92-6
Record name methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
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